N-Acetyl-D-penicillamine

Overview

Description

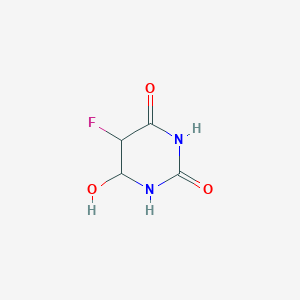

N-Acetyl-D-penicillamine (NAP) is a derivative of penicillamine with a variety of applications in medical research and treatment. It has been found to be an effective oral protective agent against the lethal effects of mercuric chloride in rats, surpassing the efficacy of D-penicillamine or DL-penicillamine . Additionally, NAP has been used as a potential protector against organ injury induced by Plasmodium berghei infection in mice, demonstrating the ability to restrict hepato- and splenomegaly and reduce mortality rates .

Synthesis Analysis

The synthesis of NAP-related compounds has been explored in several studies. For instance, a series of N-terminal dipeptides of D(-)-penicillamine were synthesized from a cyclized N-protected derivative of D(-)-penicillamine, which proved to be effective in trapping acetaldehyde, a toxic product of ethanol metabolism . Another study reported the condensation of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose, leading to the formation of heterocyclic compounds whose structures were confirmed by chemical reactions and spectroscopic methods .

Molecular Structure Analysis

The molecular structure of NAP and its derivatives plays a crucial role in their biological activity. For example, the decreased nucleophilicity of the sulfhydryl group in NAP compared to N-acetyl-L-cysteine was suggested to be the reason for its lack of efficacy in protecting mice from lethal doses of acetaminophen . The molecular dynamics technique was used to study the bis(penicillamine) enkephalin in sodium acetate solution, revealing the association of acetate ions with the peptide's charged regions and the resulting conformational changes .

Chemical Reactions Analysis

NAP and its derivatives participate in various chemical reactions that are significant for their biological functions. The reaction of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose to form heterocyclic compounds is one such example . The ability of NAP-related dipeptides to sequester acetaldehyde also highlights the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAP and related compounds have been characterized using various analytical techniques. A high-performance liquid chromatographic assay was developed for the measurement of penicillamine and N-acetylcysteine in human blood, demonstrating the precision and reproducibility of the method for routine monitoring and pharmacokinetic studies . The interaction of NAP with other molecules, such as acetate ions, was observed in a simulation study, indicating the importance of ionic interactions in the behavior of these peptides in solution .

Relevant Case Studies

Several case studies have highlighted the clinical applications of NAP. In the treatment of cystinuria, NAP was reported to reduce urinary excretion of cystine effectively and was compared favorably with D-penicillamine in terms of side effects and hypersensitivity reactions . The study on the protective effects of NAP against organ injury in Plasmodium berghei-infected mice also serves as a case study for its potential therapeutic use .

Scientific Research Applications

N-Acetylpenicillamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying S-nitrosothiols and their redox chemistry.

Biology: Investigated for its role in cellular signaling and as a nitric oxide donor.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antithrombotic properties.

Industry: Utilized in the development of nitric oxide-releasing polymers for biomedical applications

Mechanism of Action

N-Acetylpenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from N-Acetylpenicillamine interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is involved in vasodilation and other physiological processes .

Similar Compounds:

S-Nitrosoglutathione: Another S-nitrosothiol with similar nitric oxide-releasing properties.

N-Nitrososarcosine: A nitroso compound with different structural features but similar reactivity

Uniqueness: N-Acetylpenicillamine is unique due to its specific structural features derived from penicillamine. Its stability and controlled release of nitric oxide make it particularly valuable in biomedical applications .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-penicillamine plays a significant role in biochemical reactions. It is often used for the precolumn derivatization of amino acids or amino alcohols . The diastereoisomers formed can be efficiently resolved by HPLC on conventional reversed-phase columns . It is also used as a heavy metal chelator .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat mercury poisoning as it was found to be more effective than D-penicillamine and other agents in mercury extraction . It is also known to suppress inducible nitric oxide synthase expression by inhibiting post-translational modification .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate heavy metals. It binds to these metals, allowing them to be eliminated in the urine . It also inhibits the binding of methyl mercury to isolated human erythrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to reduce the biological half-life of mercury and decrease liver, kidney, brain, and blood mercury levels, as well as increase urinary excretion of mercury in a concentration-dependent manner, in mice when administered following injection of methyl mercuric chloride .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been used in the treatment of Wilson’s disease and cystinuria in humans and dogs, where it has been found to be effective in reducing urinary free cystine .

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is used as a form of immunosuppression to treat rheumatoid arthritis. This compound inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage .

Subcellular Localization

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylpenicillamine can be synthesized through the nitrosation of N-acetyl-DL-penicillamine. The process involves the reaction of N-acetyl-DL-penicillamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is typically carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of N-Acetylpenicillamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylpenicillamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted derivatives of N-Acetylpenicillamine.

properties

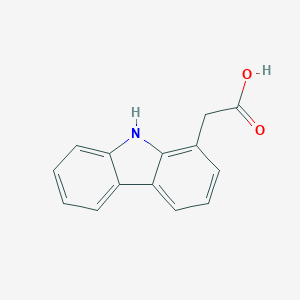

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030813 | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15537-71-0 | |

| Record name | N-Acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-dimethyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []

A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []

A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct this compound (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.

A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []

A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.

A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.

A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.

A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.

A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.

A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)